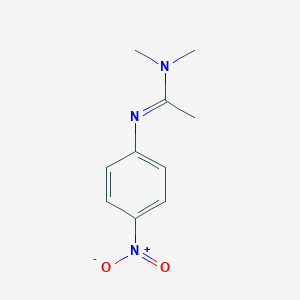

N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acetamidine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine typically involves the reaction of 4-nitroaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure consistent product quality and minimize waste.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group (-NO₂) on the aromatic ring undergoes reduction to form an amine (-NH₂). This reaction is critical for generating intermediates with enhanced nucleophilicity.

Conditions and Reagents :

-

Catalytic hydrogenation (H₂, Pd/C in ethanol).

-

Alternative reducing agents: Fe/HCl or SnCl₂ in acidic media.

Product :

N,N-dimethyl-N'-(4-aminophenyl)ethanimidamide.

Mechanism :

The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the amine.

Hydrolysis of the Amidine Moiety

The amidine group (-C(=N–NMe₂)-) undergoes hydrolysis under acidic or basic conditions, leading to carboxylic acid derivatives.

Conditions and Reagents :

-

Acidic hydrolysis : Concentrated HCl, reflux.

-

Basic hydrolysis : NaOH (aqueous), heat.

Products :

-

Acidic: 4-Nitrophenylacetic acid.

-

Basic: Sodium 4-nitrophenylacetate (deprotonated form).

Mechanism :

Protonation of the imine nitrogen in acidic conditions weakens the C=N bond, facilitating nucleophilic attack by water.

Nucleophilic Substitution Reactions

The electron-deficient 4-nitrophenyl ring participates in aromatic nucleophilic substitution (SNAr), particularly at the para position.

Conditions and Reagents :

Example Reaction :

Reaction with piperidine yields N,N-dimethyl-N'-(4-piperidinophenyl)ethanimidamide.

Kinetics :

Second-order kinetics observed, with rate dependence on nucleophile concentration and basicity .

Alkylation and Acylation

The dimethylamino group (-NMe₂) acts as a nucleophile, reacting with alkyl halides or acyl chlorides.

Conditions and Reagents :

Products :

-

Quaternary ammonium salts (alkylation).

-

Acetamide derivatives (acylation).

Mechanism :

SN2 displacement for alkylation; nucleophilic acyl substitution for acylation.

Biological Redox Activity

The nitro group facilitates redox interactions in biological systems, generating reactive oxygen species (ROS) through electron transfer.

Observed Effects :

-

Antimicrobial activity via ROS-induced oxidative stress.

-

Potential anticancer properties through DNA intercalation.

Mechanistic Insights

-

Nitro Group : Enhances electrophilicity of the aromatic ring, directing substitutions to the para position .

-

Amidine Group : Stabilizes intermediates via resonance, influencing hydrolysis and alkylation pathways.

This compound’s versatility in reactions underscores its utility in synthesizing bioactive molecules and functional materials. Further studies on its catalytic and biological applications are warranted.

Aplicaciones Científicas De Investigación

Synthesis and Preparation

The synthesis of N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide typically involves the reaction of 4-nitroaniline with N,N-dimethylacetamide under controlled conditions. This process may utilize various solvents (e.g., ethanol or methanol) and catalysts to enhance yield and purity. Advanced industrial methods often employ continuous flow processes to optimize efficiency and reduce waste.

Chemistry

- Precursor in Organic Synthesis : This compound serves as a precursor for synthesizing various organic compounds, facilitating the development of new materials and chemicals.

- Reagent in Chemical Reactions : It is utilized in chemical reactions, particularly in nucleophilic substitutions and reductions.

Biology

- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antibiotics .

- Anti-Parasitic Properties : The compound has been investigated for its efficacy against parasites such as Leishmania, demonstrating potential as an anti-leishmanial agent. It interacts with specific enzymes critical for parasite survival, leading to their inhibition .

Medicine

- Drug Development : The compound is explored for its potential use in drug development, particularly for designing therapeutic agents targeting microbial infections and parasitic diseases. Its derivatives have shown promise in treating infections in both humans and animals .

- Mechanism of Action : The nitro group enhances the compound's reactivity, allowing it to participate in redox reactions and interact with biological receptors, influencing cellular processes related to disease progression.

Anti-Parasitic Efficacy

A study demonstrated that derivatives of this compound exhibited significant activity against Leishmania species, indicating its potential as a therapeutic agent for leishmaniasis treatment .

Enzyme Interaction Studies

Research indicated that the compound could inhibit enzymes like trypsin and chymotrypsin, which are critical for parasite survival. This interaction suggests a mechanism through which the compound exerts its anti-parasitic effects .

Therapeutic Applications

The derivatives of this compound have been explored for use in treating various infections, showcasing promising avenues for drug development aimed at combating resistant strains of pathogens .

Mecanismo De Acción

The mechanism of action of N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine involves its interaction with specific molecular targets, leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing the compound to participate in redox reactions and interact with enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-nitrophenyl)acetamide: Similar structure but lacks the dimethyl groups on the acetamidine moiety.

4-nitroaniline: Contains the nitro group attached to the phenyl ring but lacks the acetamidine moiety.

N,N-dimethylacetamide: Contains the acetamidine moiety but lacks the nitro group.

Uniqueness

N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine is unique due to the combination of the nitro group and the dimethylacetamidine moiety, which imparts distinct chemical properties and reactivity

Actividad Biológica

N,N-Dimethyl-N'-(4-nitrophenyl)ethanimidamide is a synthetic compound recognized for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C10H13N3O2

- Molecular Weight : Approximately 207.23 g/mol

- IUPAC Name : N'-(4-nitrophenyl)-N,N-dimethylethanimidamide

The compound features a nitrophenyl group linked to an amidine structure, which is crucial for its biological activity. The nitro group contributes to its electron-withdrawing properties, enhancing its reactivity with biological targets.

Biological Activity

Research indicates that this compound exhibits notable anti-parasitic properties. It has been studied for its efficacy against various parasites, making it a candidate for further development in therapeutic applications.

- Enzyme Inhibition : The compound interacts with specific enzymes involved in parasitic infections, potentially inhibiting their activity and leading to parasite death.

- Receptor Binding : It shows binding affinity to various biological receptors, influencing cellular processes related to disease progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-Parasitic Efficacy : A study demonstrated that derivatives of this compound exhibited significant activity against Leishmania species, highlighting its potential as an anti-leishmanial agent.

- Enzyme Interaction Studies : Research indicated that the compound could inhibit enzymes like trypsin and chymotrypsin, which are critical for parasite survival.

- Therapeutic Applications : Its derivatives have been explored for use in treating parasitic infections in humans and animals, showcasing a promising avenue for drug development .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N,N-Dimethylacetamidine | Acetamidine structure | Used primarily in synthetic chemistry |

| N,N-Diethyl-N'-(4-nitrophenyl)ethanimidamide | Ethyl substituents | Exhibits different solubility properties |

| 4-Nitroaniline | Simpler structure without amidine | Common precursor for dyes |

This compound stands out due to its specific nitrophenyl substitution and amidine functionality, enhancing its biological activity compared to these similar compounds.

Propiedades

IUPAC Name |

N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-8(12(2)3)11-9-4-6-10(7-5-9)13(14)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXZMKAOUGQCFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)[N+](=O)[O-])N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.